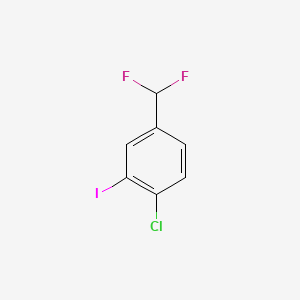

1-Chloro-4-difluoromethyl-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPXJVKRVSKDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255301 | |

| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261737-24-9 | |

| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261737-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-4-difluoromethyl-2-iodobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The difluoromethyl group (-CHF₂), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol functionalities.[1] This guide provides a comprehensive technical overview of 1-chloro-4-difluoromethyl-2-iodobenzene, a halogenated aromatic compound poised as a versatile building block for the synthesis of complex molecular architectures. Although not readily cataloged, its synthesis is feasible from commercially available precursors, and its unique substitution pattern offers significant potential in cross-coupling reactions and as an intermediate in drug discovery programs.

This document will detail the identifiers and properties of the key precursor, propose a robust synthetic pathway to the title compound, and explore its predicted characteristics and reactivity. A significant focus will be placed on its potential applications, underpinned by the established reactivity of analogous compounds.

Chemical Identifiers and Properties of the Key Precursor: 1-Chloro-4-(difluoromethyl)benzene

The logical starting point for the synthesis of 1-chloro-4-difluoromethyl-2-iodobenzene is the commercially available 1-chloro-4-(difluoromethyl)benzene. A thorough understanding of this precursor is paramount.

| Identifier | Value | Reference |

| CAS Number | 43141-66-8 | [2] |

| Molecular Formula | C₇H₅ClF₂ | |

| Molecular Weight | 162.57 g/mol | |

| IUPAC Name | 1-Chloro-4-(difluoromethyl)benzene | |

| SMILES | C1=CC(=CC=C1Cl)C(F)F | |

| InChI | 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| InChIKey | UNSMMYPOWHMIRS-UHFFFAOYSA-N |

| Physical Property | Value | Reference |

| Physical Form | Liquid | |

| Boiling Point | 65 °C at 18 mmHg | |

| Purity | Typically ≥97% |

Proposed Synthesis of 1-Chloro-4-difluoromethyl-2-iodobenzene

The synthesis of the title compound can be logically achieved through the electrophilic iodination of 1-chloro-4-(difluoromethyl)benzene. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The chloro and difluoromethyl groups are both deactivating and ortho-, para-directing. However, the chloro group is a more effective ortho-director than the moderately deactivating difluoromethyl group. Therefore, iodination is expected to occur at the position ortho to the chlorine atom.

The iodination of electron-deficient aromatic rings can be challenging and often requires strong electrophilic iodinating reagents.[3][4] Several methods have been developed for the iodination of deactivated arenes.[4][5] A plausible and effective method would involve the use of an oxidizing agent in the presence of molecular iodine to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺).[6][7]

Experimental Protocol: Ortho-Iodination of 1-Chloro-4-(difluoromethyl)benzene

This protocol is a hypothesized procedure based on established methods for the iodination of electron-deficient aromatic compounds.

Materials:

-

1-Chloro-4-(difluoromethyl)benzene (1.0 eq)

-

Molecular Iodine (I₂) (1.1 eq)

-

Hydrogen Peroxide (H₂O₂) (30% aqueous solution, 2.0 eq)

-

Sulfuric Acid (H₂SO₄) (concentrated, catalytic amount)

-

Acetic Acid (solvent)

-

Dichloromethane (for extraction)

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 1-chloro-4-(difluoromethyl)benzene in acetic acid, add molecular iodine.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

To this stirring mixture, add hydrogen peroxide dropwise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 40 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-chloro-4-difluoromethyl-2-iodobenzene.

Causality Behind Experimental Choices:

-

Oxidizing Agent (H₂O₂ and H₂SO₄): Molecular iodine itself is a weak electrophile for deactivated rings. The combination of hydrogen peroxide and a strong acid like sulfuric acid generates a more potent electrophilic iodinating species, effectively I⁺, which is necessary to overcome the deactivating effect of the chloro and difluoromethyl groups.[6][7]

-

Solvent (Acetic Acid): Acetic acid is a common solvent for halogenation reactions as it is polar enough to dissolve the reagents and is relatively inert under the reaction conditions.

-

Work-up Procedure: The sodium thiosulfate quench is essential to remove excess iodine, which can complicate purification. The sodium bicarbonate wash neutralizes the acidic catalyst, and the brine wash removes any remaining water-soluble impurities.

Predicted Identifiers and Properties of 1-Chloro-4-difluoromethyl-2-iodobenzene

Based on the structure, the following identifiers and properties can be predicted for the target compound.

| Identifier | Predicted Value |

| Molecular Formula | C₇H₄ClF₂I |

| Molecular Weight | 288.46 g/mol |

| IUPAC Name | 1-Chloro-4-(difluoromethyl)-2-iodobenzene |

| SMILES | C1=CC(=C(C(=C1)I)Cl)C(F)F |

| InChI | InChI=1S/C7H4ClF2I/c8-6-4(7(9)10)1-2-5(6)11/h1-3,7H |

| InChIKey | (Generated upon synthesis and characterization) |

| Physical Property | Predicted Value |

| Physical Form | Solid or high-boiling liquid |

| Boiling Point | Significantly higher than the precursor due to the iodine atom |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Applications in Research and Drug Development

The trifunctional nature of 1-chloro-4-difluoromethyl-2-iodobenzene makes it a highly valuable building block in organic synthesis, particularly for the construction of pharmaceutical intermediates and other complex organic molecules.

Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Copper-Mediated Difluoromethylation: While the target molecule already possesses a difluoromethyl group, analogous aryl iodides are key substrates for copper-mediated difluoromethylation reactions, highlighting the importance of such structures in the synthesis of more complex difluoromethylated compounds.[8][9]

The following diagram illustrates a generic palladium-catalyzed cross-coupling reaction involving 1-chloro-4-difluoromethyl-2-iodobenzene.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Medicinal Chemistry Building Block

The difluoromethyl group is a valuable pharmacophore due to its ability to act as a lipophilic hydrogen bond donor and its isosteric relationship with hydroxyl and thiol groups.[1] The presence of both chloro and iodo substituents provides orthogonal handles for sequential chemical modifications, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The introduction of the difluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates.[1]

Conclusion

While 1-chloro-4-difluoromethyl-2-iodobenzene is not a widely commercialized compound, its synthesis is readily achievable through established iodination methodologies on its known precursor. Its unique substitution pattern, featuring a reactive iodo group for cross-coupling, a more stable chloro substituent, and the valuable difluoromethyl moiety, positions it as a highly promising and versatile building block for researchers in synthetic organic chemistry and drug discovery. The strategic application of this molecule can facilitate the efficient construction of novel and complex chemical entities with potentially enhanced biological activities.

References

-

Matrix Fine Chemicals. 1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6. [Link]

-

Erowid. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [Link]

-

Journal of the American Chemical Society. Selective C–H Iodination of (Hetero)arenes. [Link]

-

ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons | Download Table. [Link]

-

National Institutes of Health. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

ACS Publications. Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. [Link]

-

National Institutes of Health. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

PubMed. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]

-

ResearchGate. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. [Link]

-

Study.com. Using structures to illustrate the answer, explain why iodination occurs preferentially ortho to the hydroxyl group rather than ortho to the methoxy and formyl group.[Link]

-

ResearchGate. Pd‐Catalyzed Negishi Cross‐Coupling Reaction of Difluoroiodomethane.... [Link]

-

ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

-

ACS Publications. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent | Organic Letters. [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

-

The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

-

MDPI. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

-

Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. [Link]

-

ACS Publications. Deprotonative Functionalization of the Difluoromethyl Group | Organic Letters. [Link]

-

National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

ACS Publications. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. [Link]

-

US EPA. Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details. [Link]

- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

Sources

- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Precision Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-difluoromethyl-2-iodobenzene

Introduction & Strategic Significance

In modern Fragment-Based Drug Discovery (FBDD), 1-Chloro-4-difluoromethyl-2-iodobenzene represents a high-value "linchpin" scaffold. Its structural utility is derived from two distinct features:

-

The Difluoromethyl (

) Moiety: Acting as a lipophilic hydrogen bond donor, the -

Orthogonal Halogen Reactivity: The presence of both iodine and chlorine atoms on the benzene ring allows for sequential chemoselective cross-coupling . The weaker C-I bond can be activated under mild conditions, leaving the stronger C-Cl bond intact for a subsequent diversification step.

This guide provides a validated workflow for utilizing this scaffold, ensuring high yields while preserving the sensitive

Mechanistic Basis of Chemoselectivity

The success of this protocol relies on the kinetic differentiation between the oxidative addition (OA) rates of Palladium(0) into the Carbon-Halogen bonds.

-

Bond: Weak bond dissociation energy (~65 kcal/mol). OA is fast and often reversible. Occurs readily with standard phosphine ligands (e.g.,

- Bond: Strong bond dissociation energy (~95 kcal/mol). OA is the rate-determining step and requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) and elevated temperatures to proceed.

The

Visualization: Chemoselectivity Decision Tree

Figure 1: Decision tree illustrating the kinetic preference for Iodine activation over Chlorine, enabling sequential library generation.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Couple an aryl/heteroaryl boronic acid at the C-2 (Iodine) position without disturbing the C-1 (Chlorine) or the

Reagents:

-

Substrate: 1-Chloro-4-difluoromethyl-2-iodobenzene (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 eq), boronic acid (1.1 eq), and Pd catalyst.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (

concentration relative to substrate) and -

Reaction: Heat the mixture to 60°C - 80°C . Note: Do not exceed 90°C to prevent premature oxidative addition into the C-Cl bond.

-

Monitoring: Monitor by HPLC/UPLC after 2 hours. The starting material (Iodide) should be consumed. If <5% starting material remains, proceed to workup.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Checkpoint:

-

Why

? The bidentate ligand dppf prevents

Protocol B: Sequential Functionalization (C-Cl Activation)

Objective: Functionalize the remaining C-1 (Chlorine) position on the biaryl product generated in Protocol A.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Nucleophile: Boronic acid, Amine, or Zinc reagent (1.2 - 1.5 equiv)

-

Catalyst System:

(2 mol%) + XPhos or RuPhos (4-8 mol%)-

Alternative: Pre-formed XPhos Pd G2 or G3 precatalyst.

-

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Methodology:

-

Setup: Charge the chloro-biaryl substrate, nucleophile, base, and Pd-precatalyst (e.g., XPhos Pd G3) into a reaction tube.

-

Inert Atmosphere: Strict Argon/Nitrogen purge (3 cycles of vacuum/backfill). Oxygen inhibits the active catalytic species necessary for activating chlorides.

-

Reaction: Heat to 100°C - 110°C .

-

Kinetics: Reaction times are typically longer (4-16 hours).

-

Workup: Standard aqueous extraction and chromatography.

Visualization: Catalytic Cycle (Sequential)

Figure 2: Comparative catalytic cycles. The solid loop represents the facile Iodine cycle; the dashed loop represents the energy-demanding Chlorine cycle.

Data Summary & Troubleshooting

| Parameter | Protocol A (I-Selective) | Protocol B (Cl-Activation) |

| Catalyst | ||

| Temperature | 60°C - 80°C | 100°C - 120°C |

| Base | ||

| Solvent | Toluene/Water or Dioxane/Water | Anhydrous Dioxane or t-Amyl Alcohol |

| Risk Factor | Protodehalogenation (Loss of I) | Homocoupling or |

Troubleshooting Guide:

-

Problem: Loss of Iodine without coupling (Protodehalogenation).

-

Cause: Hydride source in reaction (often from solvent impurities or excess base).

-

Solution: Use strictly anhydrous solvents for the organic portion; ensure Boronic acid is pure.

-

-

Problem: Reaction of Chlorine during Step A.

-

Cause: Temperature too high or ligand is too electron-rich (e.g., using

). -

Solution: Switch to

and lower temp to 60°C.

-

-

Problem:

Degradation.-

Cause: Use of strong organolithium bases or extremely high temps (>140°C).

-

Solution: Stick to Carbonate or Phosphate bases. Avoid strong alkoxides (KOtBu) if possible.

-

References

-

Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][1][2]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

Sources

utilizing 1-Chloro-4-difluoromethyl-2-iodobenzene as a scaffold in medicinal chemistry

Application Note: Utilizing 1-Chloro-4-difluoromethyl-2-iodobenzene as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

1-Chloro-4-difluoromethyl-2-iodobenzene represents a high-value "tri-vector" scaffold for medicinal chemistry. Its utility is derived from the synergistic combination of three distinct features:

-

The Difluoromethyl (-CHF

) Group: A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability and metabolic stability while maintaining crucial binding interactions. -

The Iodo (-I) Handle (C-2): A highly reactive site for mild, selective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under ambient conditions.

-

The Chloro (-Cl) Handle (C-1): A latent electrophile that remains inert during C-2 functionalization but can be activated subsequently using specialized ligands, enabling precise, sequential library generation.

This guide details the physicochemical rationale, strategic workflows, and validated protocols for deploying this scaffold in drug discovery campaigns.

Physicochemical Profile & Bioisosterism

The -CHF

| Property | Difluoromethyl (-CHF | Methyl (-CH | Hydroxyl (-OH) | Trifluoromethyl (-CF |

| H-Bond Donor | Yes (Weak/Lipophilic) | No | Yes (Strong) | No |

| Lipophilicity ( | +0.3 to +0.5 | +0.5 | -0.7 | +0.9 |

| Metabolic Stability | High | Low (Oxidation prone) | Low (Glucuronidation) | High |

| pKa Influence | Acidifying | Neutral | N/A | Strongly Acidifying |

Medicinal Chemistry Implication: Replacing a metabolic "soft spot" (like an O-methyl or methyl group) with -CHF

Strategic Synthetic Workflows

The core strategy relies on Orthogonal Reactivity . The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol). This allows for chemoselective functionalization.

Diagram 1: Sequential Functionalization Strategy

Caption: Logical flow for exploiting the reactivity gap between C-I and C-Cl bonds to build complex libraries.

Detailed Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C-2

Objective: Install an aryl or heteroaryl group at the 2-position without disturbing the 1-Chloro or 4-CHF

Reagents:

-

Scaffold: 1-Chloro-4-difluoromethyl-2-iodobenzene (1.0 equiv)

-

Boronic Acid: Ar-B(OH)

(1.1 equiv) -

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Setup: Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3x).

-

Addition: Add degassed 1,4-dioxane and aqueous K

CO -

Reaction: Stir at 60°C for 4–6 hours.

-

Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Validation Criteria:

-

TLC/LCMS: Disappearance of starting iodide; retention of the chloro-peak pattern (isotopic distribution 3:1 for Cl).

-

NMR: Loss of the distinct C-2 proton signal (if applicable) or shifts in the aromatic region; preservation of the -CHF

triplet (

Protocol B: Selective Buchwald-Hartwig Amination at C-2

Objective: Introduce an amine at the 2-position.

Reagents:

-

Scaffold (1.0 equiv)

-

Amine: R-NH

or R -

Catalyst System: Pd

(dba)-

Why Xantphos? Its wide bite angle promotes reductive elimination and is highly effective for aryl iodides at lower temperatures.

-

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

-

Setup: Combine scaffold, amine, Pd

(dba) -

Reaction: Heat to 80°C for 12 hours.

-

Critical Control: Monitor strictly. While C-I reacts fast, the electron-deficient nature of the ring (due to CHF

) activates the C-Cl bond slightly. If selectivity drops, switch to Pd(OAc)

-

Protocol C: Activation of the C-1 Chloro Handle (Late-Stage)

Objective: Functionalize the remaining chloride after C-2 is derivatized.

Reagents:

-

Intermediate (from Protocol A/B) (1.0 equiv)

-

Nucleophile: Boronic acid, Amine, or Zinc reagent.

-

Catalyst System: Pd

(dba)-

Why? These bulky, electron-rich dialkylbiaryl phosphines are required to oxidatively add into the sterically hindered and stronger C-Cl bond.

-

-

Base: KOtBu or K

PO -

Solvent: t-Amyl alcohol or Dioxane at 100–110°C .

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Cl reacts) | Temperature too high; Ligand too active. | Lower temp to <60°C. Use simple phosphines (PPh |

| De-iodination (Protodehalogenation) | Hydride source present; Pd-H species formation. | Ensure anhydrous solvents. Avoid alcohol solvents if possible. Increase base concentration. |

| Low Yield on C-1 Coupling | Steric hindrance from C-2 substituent. | Switch to "Next-Gen" Buchwald ligands (e.g., RuPhos for amines, SPhos for Suzuki). Increase temp to 120°C (microwave). |

| CHF | Highly basic/nucleophilic conditions. | The CHF |

Mechanism of Action: The "Difluoromethyl" Effect

The following diagram illustrates how the CHF

Caption: The CHF2 group acts as a lipophilic H-bond donor, bridging the gap between polar (-OH) and non-polar (-CF3/CH3) functionalities.

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie.

-

Erickson, J. A., et al. (2021). "Physicochemical properties of the difluoromethyl group." Bioorganic & Medicinal Chemistry.

Sources

procedures for introducing difluoromethyl groups into biaryl systems

Application Note: Strategic Introduction of Difluoromethyl ( ) Groups into Biaryl Systems

Executive Summary & Strategic Rationale

The difluoromethyl group (

The "Lipophilic Hydrogen Bond Donor" Concept

The C–H bond in

Key Physicochemical Advantages:

-

Bioisosterism: Mimics

and -

Lipophilicity:

modulation (typically less lipophilic than -

Metabolic Blocking: Protects oxidation-prone sites on biaryl rings.

Methodological Decision Matrix

Selecting the correct protocol depends heavily on the electronic nature of the biaryl system and the availability of functional handles (halides).

Figure 1: Decision matrix for selecting the optimal difluoromethylation strategy based on substrate properties.

Protocol A: Innate Radical C-H Difluoromethylation (Baran Method)

Best For: Late-stage functionalization of electron-deficient heteroaromatic biaryls (e.g., pyridines, quinolines, pyrazines) lacking pre-functionalized handles.

Mechanism:

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) , also known as the Baran reagent. Under oxidative conditions (TBHP), the sulfinate decomposes to release a

Figure 2: Mechanistic pathway of innate C-H difluoromethylation using DFMS.

Experimental Procedure

Reagents:

-

Substrate (Biaryl heterocycle): 1.0 equiv

-

Zinc Difluoromethanesulfinate (DFMS): 3.0 equiv

-

Trifluoroacetic acid (TFA): 1.0 equiv (Optional, protonates heterocycle to increase electrophilicity)

-

tert-Butyl hydroperoxide (TBHP, 70% aq.): 5.0 equiv

-

Solvent: Dichloromethane (DCM) / Water (

ratio)

Step-by-Step Protocol:

-

Setup: To a vial equipped with a magnetic stir bar, add the biaryl substrate (0.5 mmol, 1.0 equiv) and DFMS (440 mg, 1.5 mmol, 3.0 equiv).

-

Solvent Addition: Add DCM (1.0 mL) and Water (0.4 mL). The biphasic system is crucial for regulating the solubility of the zinc salt and the organic substrate.

-

Activation: Add TFA (38

, 0.5 mmol) followed by TBHP (70% aq. solution, approx. 340-

Note: The reaction is often exothermic; cooling to

during addition is recommended for sensitive substrates.

-

-

Reaction: Stir vigorously at room temperature for 18–24 hours.

-

Monitoring: Check conversion via LC-MS. The

radical is transient; if conversion is stalled, add a second portion of DFMS (1.0 equiv) and TBHP (1.0 equiv). -

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography. Note that

products often have similar

Protocol B: Copper-Catalyzed Cross-Coupling (Shen Method)

Best For: Precise installation of

Mechanism:

This method avoids the harsh conditions of traditional cross-coupling by using a stable "pre-catalyst" system or generating the

Experimental Procedure

Reagents:

-

Substrate (Biaryl Iodide): 1.0 equiv

- (Difluoromethyltrimethylsilane): 2.0 equiv

-

Copper(I) Iodide (CuI): 1.2 equiv (Stoichiometric copper is often more reliable than catalytic for this specific transformation due to the instability of the

intermediate). -

Phenanthroline (ligand): 1.2 equiv[2]

-

CsF (Cesium Fluoride): 2.0 equiv (Activator for TMS reagent)

-

Solvent: DMF or NMP (Dry, degassed)

Step-by-Step Protocol:

-

Glovebox/Schlenk Setup: Flame-dry a Schlenk tube and let it cool under Argon.

-

Catalyst Formation: Add CuI (228 mg, 1.2 mmol) and Phenanthroline (216 mg, 1.2 mmol) to the tube.

-

Substrate Addition: Add the biaryl iodide (1.0 mmol) and CsF (304 mg, 2.0 mmol).

-

Solvent & Reagent: Add dry DMF (4.0 mL). Add

(2.0 mmol) via syringe. -

Reaction: Seal the tube and heat to

for 12 hours.-

Critical Control Point: Strict exclusion of moisture is required to prevent protonation of the

anion to

-

-

Workup: Dilute with

, wash with water (

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Radical quenching or insufficient oxidant. | Add reagents in portions (0h, 4h). Increase TBHP. Ensure vigorous stirring (biphasic). |

| Regioselectivity Issues (Method A) | Multiple electron-deficient sites. | Block sensitive sites or switch to Method B (Cross-Coupling) for site-specificity. |

| Protodefluorination (Method B) | Moisture in solvent/reagents. | Re-dry DMF over molecular sieves. Use fresh CsF (hygroscopic). |

| Homocoupling of Biaryl | Oxidative coupling of Ar-I. | Ensure inert atmosphere. Lower temperature slightly. |

References

-

Innate C-H Functionalization (Baran Reagent): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[3] & Baran, P. S. (2012).[3][4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[3][4] [Link]

-

Copper-Catalyzed Cross-Coupling: Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011).[2] Copper-Catalyzed Difluoromethylation of Aryl Iodides with Triethyl(difluoromethyl)silane. Organic Letters, 13(20), 5560–5563. (Note: Foundational work for Shen/Amii protocols). [Link]

-

Bioisosterism of CF2H: Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Choshen, E. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[5] [Link]

-

Metallaphotoredox (Nickel/Photoredox): Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. (Contextual reference for Ni/Photoredox platforms). See also: Biswas, S., et al. (2022). Metallaphotoredox Difluoromethylation of Aryl Bromides. Journal of the American Chemical Society. [Link][6]

Topic: Scale-up Synthesis Methods for 1-Chloro-4-difluoromethyl-2-iodobenzene Intermediates

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the scalable synthesis of 1-Chloro-4-difluoromethyl-2-iodobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Recognizing the industrial demand for robust and efficient synthetic routes, this document details a multi-step process commencing from the readily available precursor, 1-chloro-4-(difluoromethyl)benzene. The core of the synthesis relies on a regioselective nitration, followed by a high-yield reduction to the corresponding aniline, and culminates in a refined Sandmeyer reaction for the introduction of iodine. Each stage is presented with detailed, step-by-step protocols, explanations for experimental choices, and critical parameters for successful scale-up. This guide is designed for researchers, chemists, and process development professionals, offering field-proven insights to ensure safety, efficiency, and high purity of the final product.

Introduction: Significance of 1-Chloro-4-difluoromethyl-2-iodobenzene

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. 1-Chloro-4-difluoromethyl-2-iodobenzene is a highly valuable building block that combines the benefits of the difluoromethyl moiety with three distinct reactive sites on the aromatic ring. The chloro, iodo, and difluoromethyl groups offer orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitutions. This versatility makes it an indispensable intermediate for constructing complex molecular architectures found in next-generation therapeutic agents and crop protection chemicals.

However, the synthesis of this intermediate on a large scale presents challenges in regioselectivity, handling of hazardous reagents, and process optimization. This document outlines a validated and scalable pathway designed to address these challenges effectively.

Recommended Synthetic Pathway

The most logical and scalable approach to constructing 1-Chloro-4-difluoromethyl-2-iodobenzene involves a three-step sequence starting from 1-chloro-4-(difluoromethyl)benzene. This strategy ensures high regioselectivity for the introduction of the iodine atom, which is directed by the transformation of an amino group via the Sandmeyer reaction. This classical yet powerful transformation is well-suited for industrial production.[1][2]

The overall workflow is depicted below:

Caption: Overall synthetic workflow.

Part A: Synthesis of the Aniline Precursor

The critical precursor for the Sandmeyer reaction is 4-chloro-2-(difluoromethyl)aniline. This is prepared in two high-yielding steps from a commercial starting material.

Protocol A1: Nitration of 1-Chloro-4-(difluoromethyl)benzene

This protocol employs standard mixed-acid nitration conditions. The directing effects of the ortho,para-directing chloro group and the meta-directing difluoromethyl group synergize to strongly favor nitration at the C2 position, ortho to the chlorine.

Step-by-Step Methodology:

-

Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Ensure the reactor is clean and dry.

-

Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, 98%, 3.0 eq.) into the reactor.

-

Cooling: Cool the sulfuric acid to 0–5 °C using a circulating chiller.

-

Substrate Addition: Slowly add 1-chloro-4-(difluoromethyl)benzene (1.0 eq.) to the sulfuric acid while maintaining the internal temperature below 10 °C. Stir until fully dissolved.

-

Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, >90%, 1.1 eq.) to concentrated sulfuric acid (1.0 eq.) at 0–5 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 5–10 °C for an additional 1-2 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separation funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1-chloro-4-(difluoromethyl)-2-nitrobenzene, which can often be used directly in the next step.

Protocol A2: Reduction of 1-Chloro-4-(difluoromethyl)-2-nitrobenzene

The reduction of the nitro group is efficiently achieved using iron powder in the presence of an acidic activator. This method is generally preferred for scale-up over catalytic hydrogenation due to lower cost and avoidance of specialized high-pressure equipment.

Step-by-Step Methodology:

-

Reactor Setup: Charge the reactor with the crude 1-chloro-4-(difluoromethyl)-2-nitrobenzene (1.0 eq.), iron powder (Fe, 3.0-4.0 eq.), and a mixture of ethanol and water (e.g., 5:1 v/v).

-

Activator Addition: Add a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq.) or a small amount of concentrated hydrochloric acid (HCl) to initiate the reaction.

-

Heating: Heat the mixture to reflux (approximately 70–80 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate.

-

Reaction Monitoring: Maintain the reflux for 2–4 hours. Monitor the disappearance of the nitro compound by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Solvent Removal & Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. Add water to the remaining aqueous residue and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent in vacuo to yield 4-chloro-2-(difluoromethyl)aniline. The crude product can be purified by recrystallization or column chromatography if necessary, but is often of sufficient purity for the subsequent step.

Part B: Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides.[3] The process involves two critical stages: the formation of a diazonium salt at low temperatures, followed by its substitution with an iodide ion.

Caption: The two-stage Sandmeyer reaction process.

Protocol B1: Diazotization of 4-Chloro-2-(difluoromethyl)aniline

Causality Behind Choices: The use of a strong acid like sulfuric acid is crucial for generating nitrous acid (HNO₂) in situ from sodium nitrite. Extremely low temperatures (0–5 °C) are mandatory to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.[2][4]

Step-by-Step Methodology:

-

Acid Solution: In a jacketed reactor, prepare a solution of concentrated sulfuric acid (H₂SO₄, 2.5 eq.) in water. Cool this solution to 0–5 °C.

-

Aniline Addition: Slowly add the 4-chloro-2-(difluoromethyl)aniline (1.0 eq.) to the cold acid solution with efficient stirring. The aniline salt may precipitate.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the aniline suspension. Maintain the internal temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

-

Stirring: Stir the resulting diazonium salt solution at 0–5 °C for an additional 20–30 minutes. Do not store this solution; use it immediately in the next step.

Protocol B2: Iodination of the Diazonium Salt

Causality Behind Choices: Potassium iodide (KI) serves as the iodide source. The decomposition of the diazonium salt upon addition to the KI solution is driven by a single-electron transfer mechanism, leading to the formation of an aryl radical, which then abstracts an iodine atom.[2] This reaction is typically vigorous with the evolution of nitrogen gas.

Step-by-Step Methodology:

-

Iodide Solution: In a separate, larger reactor, dissolve potassium iodide (KI, 1.5 eq.) in water and cool it to 10–15 °C.

-

Substitution: Slowly add the cold diazonium salt solution from Protocol B1 into the potassium iodide solution. Control the addition rate to manage the evolution of nitrogen gas (N₂).

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40–50 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

Work-up: Cool the mixture to room temperature. Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark color).

-

Extraction and Washing: Extract the product with a suitable solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Chloro-4-difluoromethyl-2-iodobenzene.

Data Summary and Process Parameters

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Purity (GC) |

| A1 | Nitration | 1-chloro-4-(difluoromethyl)benzene, H₂SO₄, HNO₃ | 0–10 | 2–3 | 90–95% | >95% |

| A2 | Reduction | 1-chloro-4-(difluoromethyl)-2-nitrobenzene, Fe, NH₄Cl | 70–80 | 2–4 | 85–92% | >97% |

| B | Sandmeyer | 4-chloro-2-(difluoromethyl)aniline, NaNO₂, KI | 0–50 | 2–3 | 75–85% | >98% |

Safety and Handling Considerations

-

Nitration: Fuming nitric acid and sulfuric acid are extremely corrosive. The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Perform in a well-ventilated area with appropriate PPE (face shield, acid-resistant gloves, and apron).

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Never isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately.

-

Iodine: Iodine is toxic and corrosive. Handle in a fume hood and avoid inhalation of vapors.

-

Scale-up: On a large scale, ensure the reactor has adequate cooling capacity to manage exotherms. Monitor gas evolution during the Sandmeyer reaction and ensure proper venting.

References

-

Ferguson, D. M., & Bour, J. R. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link][5][6][7]

-

Jeko, J., & Ford, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7097. [Link][8]

-

Shen, X., & Hartwig, J. F. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry, 83(2), 1077–1083. [Link][9]

-

Li, W., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(38), 7543–7548. [Link][3]

-

Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28837-28864. [Link][1]

-

Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link][2]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link][4]

-

Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10196–10202. [Link][10]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions with Sterically Hindered Iodobenzenes

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of achieving high yields in cross-coupling reactions involving sterically hindered iodobenzenes. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your specific chemical transformations.

Core Principles: Why Are Sterically Hindered Iodobenzenes So Challenging?

While the carbon-iodine bond is the most reactive of the aryl halides for oxidative addition, severe steric hindrance, particularly from ortho-substituents, presents significant mechanistic hurdles that can dramatically reduce reaction yields.[1][2] Understanding these challenges is the first step toward effective troubleshooting.

The two most impacted steps in the catalytic cycle are:

-

Oxidative Addition: The bulky substituents physically block the approach of the palladium(0) catalyst to the C-I bond. This increases the activation energy of this crucial first step, slowing the entire catalytic cycle.

-

Reductive Elimination: This final, product-forming step requires the two coupling partners (the aryl group from the iodobenzene and the nucleophile's organic group) to be in close proximity within the coordination sphere of the palladium center. Steric bulk on the aryl group can create a conformation that is unfavorable for C-C, C-N, or C-O bond formation, making this step slow and often rate-limiting.[3]

Effectively coupling these substrates requires a catalytic system robust enough to overcome both of these barriers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments in a question-and-answer format.

Q1: I am seeing very low or no conversion of my di-ortho-substituted iodobenzene in a Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

Answer:

Low conversion with hindered substrates is the most common issue and typically points to a catalyst system that is not active enough to overcome the high steric barriers.

Primary Causes & Recommended Actions:

-

Ineffective Ligand: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for these transformations. The catalytic cycle stalls because the reductive elimination step is sterically hindered.[3][4]

-

Solution: Switch to a state-of-the-art, sterically demanding, electron-rich phosphine ligand. These ligands are designed to promote the formation of a highly reactive, monoligated L₁Pd(0) species and accelerate the difficult reductive elimination step.[5] Screening a few options is highly recommended.

Ligand Class Examples Key Advantages for Hindered Couplings Biarylphosphines SPhos, XPhos, RuPhos, BrettPhos Excellent for promoting both oxidative addition and reductive elimination. The gold standard for many challenging couplings.[6][7] Dialkylphosphinobiphenyls tBuXPhos Highly active and effective for creating sterically congested C-C bonds. N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form very stable Pd complexes, often resilient to high temperatures. Can be highly effective for bulky substrates.[8] -

-

Suboptimal Base: An inappropriate base can lead to a stalled reaction or promote side reactions. For hindered Suzuki couplings, the base must be strong enough to facilitate the transmetalation step without causing significant protodeboronation of the boronic acid partner.[9][10]

-

Solution: Screen a panel of bases. Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are frequently effective for hindered couplings.[11] If protodeboronation is observed, consider a milder base like potassium fluoride (KF).

-

-

Insufficient Thermal Energy: The activation barriers for both oxidative addition and reductive elimination are higher for hindered substrates.

-

Solution: Cautiously increase the reaction temperature. While many standard couplings run at 80 °C, hindered systems often require temperatures of 100-120 °C.[3] Monitor for catalyst decomposition or side product formation at higher temperatures.

-

Q2: My Buchwald-Hartwig amination is failing. Instead of my desired product, I'm recovering starting material and observing hydrodehalogenation (the iodo-group is replaced by hydrogen). What's going wrong?

Answer:

This outcome suggests that the catalytic cycle is initiating (oxidative addition occurs) but is being diverted into a non-productive pathway. Hydrodehalogenation is a classic side reaction in C-N couplings.

Primary Causes & Recommended Actions:

-

β-Hydride Elimination: After the palladium complex is bound to the amine, a competing pathway to reductive elimination is β-hydride elimination from the amido-complex. This forms a Pd-H species, which then reductively eliminates with the aryl group to give the dehalogenated arene.[12]

-

Solution: The choice of ligand is crucial to prevent this. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos). Their steric bulk creates a coordination environment that physically disfavors the conformation required for β-hydride elimination and accelerates the desired C-N reductive elimination.[13][14]

-

-

Base Selection: The base plays a dual role: deprotonating the amine to form the active nucleophile and participating in the catalytic cycle. A base that is too strong or has a poorly coordinating counter-ion can promote side reactions.

-

Solution: Use a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These are highly effective in generating the palladium-amido intermediate required for productive coupling.[15]

-

Q3: In my Sonogashira coupling of a hindered iodobenzene, the main side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?

Answer:

Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, and it is almost always mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[16]

Primary Causes & Recommended Actions:

-

Copper(I)-Mediated Homocoupling: The Cu(I) acetylide intermediate can be oxidized (often by trace O₂) to Cu(II), which then promotes the dimerization of the alkyne.

-

Solution 1 (Optimize Conditions): Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[9] Sometimes, adding a small amount of a reducing agent can help maintain the copper in its +1 oxidation state.

-

Solution 2 (Go Copper-Free): The most robust solution is to switch to a copper-free Sonogashira protocol. These methods rely on a highly active palladium/phosphine catalyst system that is capable of facilitating the entire cycle without a copper co-catalyst. This completely eliminates the primary pathway for Glaser coupling.[16][17] A variety of phosphine ligands have been shown to be effective under these conditions.

-

Q4: My reaction is sluggish and gives a complex mixture of products. Should I consider a different metal catalyst?

Answer:

Yes. While palladium is the workhorse for cross-coupling, nickel catalysts offer a compelling alternative, especially for challenging substrates.

Key Advantages of Nickel Catalysts:

-

Different Reactivity: Oxidative addition is often kinetically more facile with nickel compared to palladium. This can be a significant advantage for hindered aryl halides.[8]

-

Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, a major consideration for large-scale synthesis.[18]

-

Unique Selectivity: Nickel catalysts can sometimes provide different selectivity profiles compared to palladium, offering a solution when Pd-based systems fail.[11]

When to Consider Nickel:

-

When you have exhausted ligand and condition screening with palladium catalysts.

-

For specific transformations where nickel has shown superior performance, such as certain C-O couplings or reactions with less-activated electrophiles.[8]

-

When cost is a primary driver for process development.

A good starting point for exploring nickel catalysis would be a system like Ni(acac)₂ or NiCl₂(dme) with a suitable phosphine or NHC ligand.[11]

Troubleshooting Workflow

Here is a logical workflow to guide your optimization process when facing a low-yielding reaction with a sterically hindered iodobenzene.

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Which palladium precursor is best to start with, Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst? A: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that form the active Pd(0) species in situ.[9] However, for reproducibility and challenging substrates, using a well-defined, air-stable pre-formed catalyst (e.g., XPhos Pd G3) can be advantageous. These pre-catalysts often provide more consistent initiation and can lead to higher yields.[19]

Q: How important is solvent purity and degassing? A: It is absolutely critical. Oxygen can oxidatively degrade both the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and an increase in side reactions like homocoupling.[9] Solvents should be anhydrous (if the protocol demands it) and thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.

Q: Can I use a sterically hindered aryl bromide or chloride instead of an iodide? A: Yes, but the challenge increases significantly. The order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1] While modern catalyst systems have made the coupling of hindered aryl bromides and even chlorides possible, they require even more active catalysts and more forcing conditions (higher temperatures, longer reaction times). If you are struggling with an iodide, switching to the corresponding bromide or chloride will likely be even more difficult. Conversely, if you have a challenging bromide, converting it to the iodide in situ can sometimes facilitate the subsequent coupling.[20][21]

Key Experimental Protocols

Note: These are general starting protocols. Optimal conditions will vary based on the specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Iodobenzene

-

Reagent Preparation: To an oven-dried Schlenk flask, add the sterically hindered aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution with respect to the aryl iodide).

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

-

Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reagent Preparation: To an oven-dried Schlenk flask, add the sterically hindered aryl iodide (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

-

Solvent & Amine Addition: Add the degassed solvent (e.g., toluene) followed by the amine (1.1 equiv).

-

Inert Atmosphere & Reaction: Seal the flask, purge with inert gas, and heat to the desired temperature (e.g., 100 °C) for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The development of a palladium-N-heterocyclic carbene (NHC) catalyst for the Suzuki-Miyaura cross-coupling of hindered biaryls.

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and 2-pyridylboronates. Journal of the American Chemical Society, 129(11), 3358-3366.

- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura cross-coupling reaction. Chemical Reviews, 112(4), 2262-2319.

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis.

- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- Yin, J., & Rainka, M. P. (2005). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 7(25), 5729-5732.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura coupling processes: scope and stereoelectronic properties of ligands. Journal of the American Chemical Society, 127(13), 4685-4696.

- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

- de Vries, J. G. (2006). The Heck reaction. In The Mizoroki-Heck Reaction (pp. 1-21). John Wiley & Sons, Ltd.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

- Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry | Request PDF. (n.d.).

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 15, 2026, from [Link]

- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.

-

The intramolecular Mizoroki-Heck (M-H) reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (2022). Retrieved February 15, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Retrieved February 15, 2026, from [Link]

-

Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advances in Cross-Coupling Reactions - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

- de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 7(4), 531-541.

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Retrieved February 15, 2026, from [Link]

-

Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved February 15, 2026, from [Link]

-

Competition cross-coupling reaction of para-substituted iodoarenes with... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (n.d.).

-

Examples of Sonogashira reactions using our optimized conditions in... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calibrechem.com [calibrechem.com]

- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.princeton.edu [chemistry.princeton.edu]

- 19. reddit.com [reddit.com]

- 20. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Low Reactivity of 2-Iodo Substituted Benzenes

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity of iodine at the 2-position (ortho-position) in substituted benzenes during cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose reaction failures and implement effective solutions, ensuring the success of your synthetic campaigns.

Understanding the Challenge: The "Ortho Effect" in Action

The iodine atom at the 2-position of a substituted benzene ring often exhibits significantly lower reactivity in palladium-catalyzed cross-coupling reactions compared to its meta (3-position) and para (4-position) counterparts. This phenomenon, often referred to as the "ortho effect," is a consequence of a combination of steric and electronic factors that impede key steps in the catalytic cycle.

dot

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of 2-iodo benzenes.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered 2-Iodoaniline

-

Materials:

-

2-Iodoaniline derivative (1.0 mmol)

-

Amine coupling partner (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the 2-iodoaniline derivative, amine coupling partner, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Q4: My Sonogashira coupling with 2-iodotoluene is sluggish. What adjustments can I make?

A4: The ortho-methyl group in 2-iodotoluene presents steric challenges. [1]For Sonogashira couplings, in addition to the palladium catalyst, the copper(I) co-catalyst plays a crucial role. [2][3] Troubleshooting Strategies for Sonogashira Coupling:

-

Catalyst System:

-

Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. [4]For more challenging substrates, consider using a more active pre-catalyst.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is standard. Ensure it is fresh and of high purity.

-

-

Ligand: While often run without an additional phosphine ligand if using Pd(PPh₃)₄, for hindered substrates, adding a bulky, electron-rich ligand can be beneficial.

-

Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent with THF or DMF.

-

Temperature: Gently heating the reaction (e.g., 40-60 °C) can often improve reaction rates.

Experimental Protocol: Sonogashira Coupling of 2-Iodotoluene

-

Materials:

-

2-Iodotoluene (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (5 mL)

-

Anhydrous THF (5 mL)

-

-

Procedure:

-

To a Schlenk flask, add 2-iodotoluene, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Section 3: Alternative Approaches

Q5: Are there alternative strategies if optimizing my cross-coupling reaction with a 2-iodo-substituted benzene fails?

A5: Yes, if extensive optimization of a particular cross-coupling reaction is unsuccessful, consider alternative synthetic disconnections.

-

Change the Order of Bond Formation: If possible, introduce the ortho-substituent after performing the cross-coupling reaction on a less hindered substrate.

-

Alternative Coupling Reactions:

-

For C-C bond formation, consider a Negishi coupling (organozinc) or a Stille coupling (organotin), as these can sometimes be more tolerant of steric hindrance.

-

For certain transformations, copper-catalyzed Ullmann-type couplings might be a viable, albeit often harsher, alternative. [5]* Directed Ortho-Metalation: If your ortho-substituent is a directing group (e.g., amide, methoxy), a directed ortho-lithiation followed by quenching with an electrophile can be a powerful strategy to functionalize the 2-position. [6] dot

-

Caption: Decision tree for alternative synthetic strategies.

References

- Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex.Google Scholar.

-

Molecular Electronic Effects on the Thermal Grafting of Aryl Iodides to TiO2 Surfaces. The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoro-ethyl Complexes of Substituted Bipyridines. ResearchGate. [Link]

-

Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PMC. [Link]

-

Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. [Link]

-

Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Strategies for functionalisation at the 2‐position. ResearchGate. [Link]

-

Flow Chemistry: Sonogashira Coupling. Thieme Chemistry. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

-